5-Aminomethyl-1H-pyridin-2-one
CAS No.: 131052-84-1
Cat. No.: VC21090616
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131052-84-1 |
---|---|
Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | 5-(aminomethyl)-1H-pyridin-2-one |
Standard InChI | InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9) |
Standard InChI Key | CSVYITCBZGOVBG-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC=C1CN |
Canonical SMILES | C1=CC(=O)NC=C1CN |
Introduction
Chemical Properties and Structure
Physical Properties
5-Aminomethyl-1H-pyridin-2-one exists as a solid with a melting point range of 170-200°C . It demonstrates moderate stability under standard laboratory conditions and is typically stored at ambient temperature. The compound exhibits solubility in polar organic solvents, which facilitates its use in various chemical transformations and biological studies.
Structural Characteristics
The compound features a pyridinone ring with a carbonyl group at the 2-position and an aminomethyl substituent at the 5-position. Its structure can be represented by several identifiers:
Table 1: Structural Identifiers of 5-Aminomethyl-1H-pyridin-2-one
Identifier | Value |
---|---|
IUPAC Name | 5-(aminomethyl)-1H-pyridin-2-one |
InChI | InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9) |
InChIKey | CSVYITCBZGOVBG-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC=C1CN |
The pyridinone ring provides structural stability while the aminomethyl group introduces both basic and nucleophilic properties, making this compound versatile for various chemical transformations .
Spectroscopic Properties
The spectroscopic characterization of 5-Aminomethyl-1H-pyridin-2-one includes characteristic signals in ¹H NMR spectroscopy. The aromatic protons of the pyridinone ring typically appear in the range of δ 6.8-7.2 ppm, while the aminomethyl protons show signals at approximately δ 3.1-3.5 ppm. These spectroscopic features are crucial for confirming the structure and purity of the compound during synthesis and analysis.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5-Aminomethyl-1H-pyridin-2-one can be achieved through several methods. One significant approach involves the transformation of 2-chloro-5-substituted pyridine derivatives with potassium hydroxide under controlled conditions. A related synthetic process described for analogous compounds involves the following steps:
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Starting with a 2-chloropyridine derivative
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Treatment with potassium hydroxide in methanol under pressure
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Heating to elevated temperatures (typically 180°C) for extended periods
Patent literature describes a synthetic route for the related compound 4-amino-5-methyl-1H-pyridin-2-one, which involves the reaction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide with potassium hydroxide in methanol under pressure, typically in an autoclave at elevated temperatures .
Alternative Synthesis Approaches
Research has explored alternative synthetic approaches involving 4-aminotetrahydropyridinylidene salts that can be treated with aldehydes in alkaline media. This reaction pathway can lead to 5-substituted derivatives, though the specific substituent patterns depend on the aldehyde used. With aromatic aldehydes, the formation of β-aminoketones is common, while aliphatic aldehydes more frequently yield β-hydroxyketones .
Table 2: Key Synthesis Parameters for Pyridinone Derivatives
Parameter | Typical Conditions | Notes |
---|---|---|
Temperature | 180°C | Reactions often conducted in autoclaves |
Pressure | Up to 12.5 bar | Pressure builds during heated reactions |
Reaction Time | 16 hours | Extended reaction times ensure completion |
Base | Potassium hydroxide | Typically used in excess (3x molar ratio) |
Solvent | Methanol | Provides suitable dissolution of reactants |
Industrial Production
Industrial-scale production of 5-Aminomethyl-1H-pyridin-2-one and related compounds typically employs optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings. Recent advancements aim to develop more environmentally friendly processes that avoid chlorinated solvents and reduce waste generation .
Chemical Reactivity
Reactive Sites
5-Aminomethyl-1H-pyridin-2-one possesses several reactive sites that contribute to its chemical versatility:
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The aminomethyl group serves as a nucleophilic center for substitution reactions
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The pyridinone nitrogen can participate in N-alkylation reactions
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The carbonyl group can undergo nucleophilic addition
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The aromatic ring can participate in electrophilic substitution reactions
Types of Reactions
The compound can undergo various transformations:
Oxidation Reactions
The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids. These N-oxides can serve as intermediates for further functionalization of the pyridine ring.
Reduction Reactions
The carbonyl group can be reduced using reagents like sodium borohydride or lithium aluminum hydride, leading to the corresponding alcohol derivatives. Complete reduction of the pyridinone ring is also possible under more forcing conditions.
Substitution Reactions
Biological Activity and Mechanisms
Mechanism of Action
The biological activity of 5-Aminomethyl-1H-pyridin-2-one stems from its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. The pyridinone ring provides structural stability and enhances binding affinity through π-stacking interactions with aromatic residues in protein binding pockets.
Anticancer Properties
Research indicates that derivatives of aminomethylpyridinones display selective antiproliferative activity against certain cancer cell lines. Structure-activity relationship studies suggest that the aminomethyl group at the 5-position contributes significantly to this activity. Related pyridine derivatives, particularly 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, have shown potent inhibition of ribonucleotide reductase activity with IC₅₀ values of 1.3, 1.0, and 1.4 μM, respectively .
Table 3: Anticancer Activity of Related Pyridine Derivatives
Compound | IC₅₀ Value (μM) | Target | In Vivo Effect |
---|---|---|---|
5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | Ribonucleotide reductase | 223% T/C value* at 60 mg/kg |
5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | Ribonucleotide reductase | 204% T/C value* at 80 mg/kg |
5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | Ribonucleotide reductase | 215% T/C value* at 80 mg/kg |
*T/C value represents the ratio of survival time of treated animals (T) to control animals (C) expressed as a percentage .
Antiviral Properties
Compounds with similar structures to 5-Aminomethyl-1H-pyridin-2-one have shown promise in disrupting viral RNA polymerase interactions. The specific binding interactions between the aminomethylpyridinone scaffold and viral enzymes may offer potential therapeutic applications in antiviral drug development.
Other Biological Activities
Research has explored the potential anti-inflammatory and antimicrobial properties of pyridinone derivatives. Some compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations in the low micromolar range.
Research Applications
Medicinal Chemistry Applications
5-Aminomethyl-1H-pyridin-2-one serves as an important scaffold in medicinal chemistry for the development of bioactive compounds. The amino functionality provides a versatile handle for further derivatization to improve pharmacokinetic properties or target specificity. Several studies have utilized this structural motif in the design of enzyme inhibitors and receptor modulators.
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-Aminomethyl-1H-pyridin-2-one functions as a valuable building block for constructing more complex heterocyclic systems. The reactivity of both the aminomethyl group and the pyridinone ring allows for selective functionalization and incorporation into larger molecular frameworks.
Material Science
The pyridinone structure has found applications in material science, particularly in the development of metal-complexing agents and functional materials. The ability of 5-Aminomethyl-1H-pyridin-2-one to coordinate with metals makes it potentially useful in the creation of novel coordination polymers and catalysts.
Comparative Analysis with Similar Compounds
Structural Analogues
Several compounds share structural similarities with 5-Aminomethyl-1H-pyridin-2-one:
Table 4: Structural Analogues of 5-Aminomethyl-1H-pyridin-2-one
Compound | CAS Number | Key Structural Difference |
---|---|---|
4-Amino-5-methylpyridin-2(1H)-one | 95306-64-2 | Amino group at position 4, methyl at position 5 |
6-(Aminomethyl)pyridin-2(1H)-one | 95878-02-7 | Aminomethyl group at position 6 instead of 5 |
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide | 1159822-18-0 | Hydrobromide salt form of the target compound |
Structure-Activity Relationships
Comparison of 5-Aminomethyl-1H-pyridin-2-one with its structural analogues reveals important structure-activity relationships:
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The position of the aminomethyl group significantly influences biological activity
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Salt forms (e.g., hydrobromide) typically exhibit improved solubility but similar biological profiles
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Substitution of the aminomethyl group with alkyl or aryl moieties can enhance specific activities
The unique placement of the aminomethyl group at the 5-position in 5-Aminomethyl-1H-pyridin-2-one provides distinct chemical reactivity and biological activity profiles compared to its isomers.
Supplier | Catalog Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
INDOFINE Chemical Company | 08-6208 | 97% | 1 g | $525.00 |
INDOFINE Chemical Company | 08-6208 | 97% | 5 g | $1,261.00 |
Apollo Scientific | OR965527 | 98% | 250 mg - 5 g | Variable |
Acmec Biochemical | Not specified | Not specified | Not specified | Not specified |
The compound is typically stored at ambient temperature in a cool, dry place to maintain stability .
Current Research Trends and Future Directions
Recent Research Developments
Recent research has focused on:
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Expanding the synthetic methodologies to access 5-Aminomethyl-1H-pyridin-2-one and its derivatives with improved efficiency and environmental sustainability
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Investigating the potential applications in targeted drug delivery systems
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Exploring the coordination chemistry with various metals for catalytic applications
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Developing structure-activity relationships to optimize biological activity
Future Research Opportunities
Several promising research directions for 5-Aminomethyl-1H-pyridin-2-one include:
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Further exploration of its potential as an anticancer and antiviral agent
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Investigation of its applications in polymer chemistry and material science
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Development of novel synthetic methodologies for selective functionalization
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Computational studies to better understand its binding interactions with biological targets
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